molecular formula C13H15NO5 B3016556 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate CAS No. 309730-82-3

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate

Cat. No.: B3016556
CAS No.: 309730-82-3
M. Wt: 265.265
InChI Key: BDDRVKWDFUPFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a formyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate typically involves the acylation of vanillin with isonicotinoyl chloride, followed by further functionalization . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its anticancer application, the compound may induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular homeostasis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the formyl and methoxyphenyl groups allows for a diverse range of chemical modifications and biological activities.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-17-12-8-10(9-15)2-3-11(12)19-13(16)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDRVKWDFUPFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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